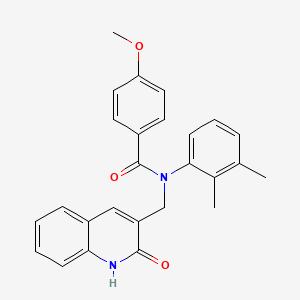
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide, also known as HMQN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMQN is a member of the quinoline family and is synthesized by the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride and o-toluidine. The purpose of
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is not fully understood. However, it is believed that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide exerts its anticancer effects by inducing apoptosis in cancer cells. It is also believed that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide exerts its antimicrobial effects by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase and carbonic anhydrase. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to induce DNA damage in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its wide range of potential applications. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is relatively easy to synthesize and purify. However, one of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. One area of research could focus on further elucidating the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. Another area of research could focus on developing more efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. Additionally, research could focus on exploring the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in other fields such as materials science.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride and o-toluidine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. The yield of the reaction is around 60-70%.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has a wide range of potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of various cancer cell lines. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has also been studied for its antimicrobial properties, as it has been shown to be effective against various bacterial strains. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-10-11-22-19(12-16)13-20(24(29)26-22)15-27(23-9-4-3-6-17(23)2)25(30)18-7-5-8-21(14-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYLIOSQWMOXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

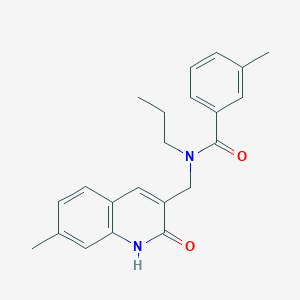
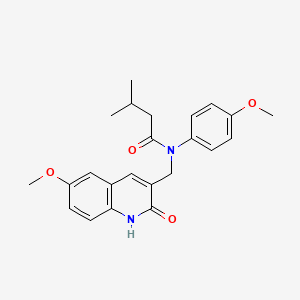

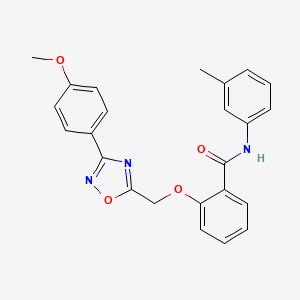
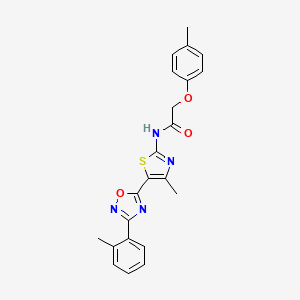

![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)
